molecular formula C25H23N3O B4276993 2-[4-(PROPAN-2-YL)PHENYL]-N-[(PYRIDIN-3-YL)METHYL]QUINOLINE-4-CARBOXAMIDE

2-[4-(PROPAN-2-YL)PHENYL]-N-[(PYRIDIN-3-YL)METHYL]QUINOLINE-4-CARBOXAMIDE

Cat. No.: B4276993
M. Wt: 381.5 g/mol
InChI Key: KLIMPRCVVDPRHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(PROPAN-2-YL)PHENYL]-N-[(PYRIDIN-3-YL)METHYL]QUINOLINE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with an isopropylphenyl group and a pyridinylmethyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(PROPAN-2-YL)PHENYL]-N-[(PYRIDIN-3-YL)METHYL]QUINOLINE-4-CARBOXAMIDE typically involves multi-step organic synthesis techniques. One common approach is the condensation of 4-isopropylaniline with 2-chloroquinoline-4-carboxylic acid under basic conditions to form the intermediate 2-(4-isopropylphenyl)-4-quinolinecarboxamide. This intermediate is then reacted with 3-pyridinemethanol in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[4-(PROPAN-2-YL)PHENYL]-N-[(PYRIDIN-3-YL)METHYL]QUINOLINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carboxamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, where nucleophiles such as amines or thiols replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products Formed

    Oxidation: Quinoline N-oxides

    Reduction: Amines

    Substitution: Various substituted quinoline derivatives

Scientific Research Applications

2-[4-(PROPAN-2-YL)PHENYL]-N-[(PYRIDIN-3-YL)METHYL]QUINOLINE-4-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe due to its quinoline core, which can exhibit fluorescence properties.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-[4-(PROPAN-2-YL)PHENYL]-N-[(PYRIDIN-3-YL)METHYL]QUINOLINE-4-CARBOXAMIDE is largely dependent on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The quinoline core can also intercalate with DNA, disrupting its function and leading to potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-isopropylphenyl)-4-quinolinecarboxamide
  • N-(3-pyridinylmethyl)-4-quinolinecarboxamide
  • 2-(4-isopropylphenyl)-N-(3-pyridinylmethyl)-quinoline

Uniqueness

2-[4-(PROPAN-2-YL)PHENYL]-N-[(PYRIDIN-3-YL)METHYL]QUINOLINE-4-CARBOXAMIDE is unique due to the combination of its functional groups, which impart specific chemical properties and reactivity. The presence of both the isopropylphenyl and pyridinylmethyl groups on the quinoline core enhances its potential for diverse applications in various fields, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-(4-propan-2-ylphenyl)-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O/c1-17(2)19-9-11-20(12-10-19)24-14-22(21-7-3-4-8-23(21)28-24)25(29)27-16-18-6-5-13-26-15-18/h3-15,17H,16H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLIMPRCVVDPRHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(PROPAN-2-YL)PHENYL]-N-[(PYRIDIN-3-YL)METHYL]QUINOLINE-4-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
2-[4-(PROPAN-2-YL)PHENYL]-N-[(PYRIDIN-3-YL)METHYL]QUINOLINE-4-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
2-[4-(PROPAN-2-YL)PHENYL]-N-[(PYRIDIN-3-YL)METHYL]QUINOLINE-4-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-[4-(PROPAN-2-YL)PHENYL]-N-[(PYRIDIN-3-YL)METHYL]QUINOLINE-4-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
2-[4-(PROPAN-2-YL)PHENYL]-N-[(PYRIDIN-3-YL)METHYL]QUINOLINE-4-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-[4-(PROPAN-2-YL)PHENYL]-N-[(PYRIDIN-3-YL)METHYL]QUINOLINE-4-CARBOXAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.